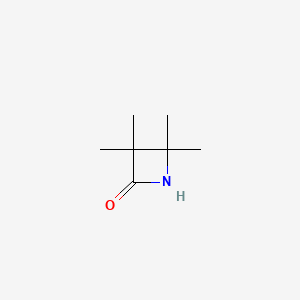

3,3,4,4-Tetramethylazetidin-2-one

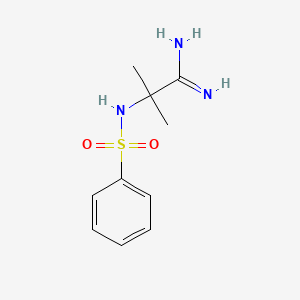

Übersicht

Beschreibung

3,3,4,4-Tetramethylazetidin-2-one is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a four-membered azetidin-2-one ring with four methyl groups attached to the 3rd and 4th carbon atoms . The exact 3D structure is not available in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the sources I found. The boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen

NAAA Inhibition for Anti-inflammatory Effects

3,3,4,4-Tetramethylazetidin-2-one derivatives, particularly 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate (3b), have shown significant potential as inhibitors of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition results in pronounced anti-inflammatory effects in animal models. Research has delved into structure-activity relationship (SAR) studies to identify key structural and stereochemical features necessary for effective NAAA inhibition. These studies highlight the importance of substitutions at the β-position of the 2-oxo-3-azetidinyl ring and the size and shape of the carbamic acid ester side chain. This has led to the discovery of novel inhibitors like 3ak with improved physicochemical and drug-like profiles, suggesting their potential as therapeutic agents for pain and inflammation treatment (Nuzzi et al., 2016).

Ring Expansion in Organic Synthesis

Tetrabutylammonium cyanide has been used to catalyze the ring expansion of 4-(arylimino)methylazetidin-2-ones to 5-aryliminopyrrolidin-2-ones through a novel N1-C4 bond cleavage of the beta-lactam nucleus. This transformation represents a new, efficient pathway to enantiopure succinimide derivatives from beta-lactam aldehydes, highlighting the utility of this compound derivatives in synthetic organic chemistry (Alcaide et al., 2005).

Antibacterial Applications

Research on 5-Hydroxymethyl-oxazolidin-2-one antibacterials has shown that compounds comprising chemically linked 5-hydroxymethyl-oxazolidinone and tetracyclic-quinolone moieties act as potent antibacterial agents against selected Gram-positive and Gram-negative bacteria. These compounds might exhibit a dual mode of action, inhibiting topoisomerases IV and protein synthesis. The stability of the linkers in these compounds makes them significant in the field of antibacterial research (Phillips & Sharaf, 2009).

Antidepressant and Anticonvulsant Activities

Studies have explored 3-aminoazetidine derivatives, modified from 3-α-oxyazetidine, as potential broad-spectrum antidepressants. The derivatives have been tested for their inhibitory reuptake activities against serotonin, norepinephrine, and dopamine neurotransmitters. This research has led to the identification of compounds like 10dl as promising candidates for further studies in antidepressant therapies (Han et al., 2014). Additionally, the synthesis of new 1-substituted 1'-methyl-3-chloro-2-oxospiro (azetidin-3',4-indol-2' ones) has demonstrated significant anticonvulsant activity, underscoring the therapeutic potential of azetidin-2-ones in treating convulsions (Singh et al., 1994).

Eigenschaften

IUPAC Name |

3,3,4,4-tetramethylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(2)5(9)8-7(6,3)4/h1-4H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSQLMMZAQIQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC1(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

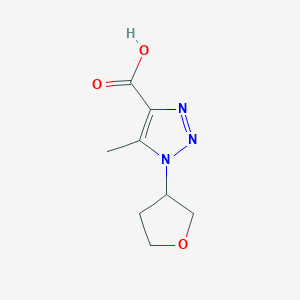

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B3377586.png)

![2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3377590.png)

![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic Acid](/img/structure/B3377601.png)